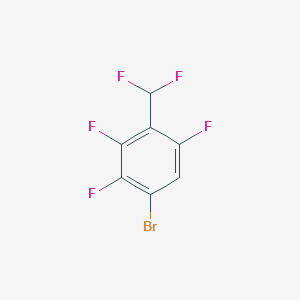
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene
Description
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene is an organic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a benzene ring. It is a colorless to pale yellow liquid and is used in various chemical synthesis processes.
Properties
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKYBFZRVGKQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene typically involves the bromination of 4-(difluoromethyl)-2,3,5-trifluorobenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts such as copper or nickel to enhance the reaction efficiency .
Chemical Reactions Analysis
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride to form difluoromethylated benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents like ether and chloroform, and catalysts such as palladium complexes . Major products formed from these reactions include various fluorinated aromatic compounds.
Scientific Research Applications
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in a wide range of chemical reactions. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The compound’s effects are mediated through its ability to form stable bonds with other molecules, facilitating the formation of desired products .
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)-2,3,5-trifluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-(difluoromethyl)benzene: This compound lacks the additional fluorine atoms present in the 2,3,5 positions, making it less reactive in certain chemical reactions.
1-Bromo-4-(difluoromethyl)-2,5-difluorobenzene: This compound has one less fluorine atom compared to this compound, which may affect its reactivity and applications.
The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


